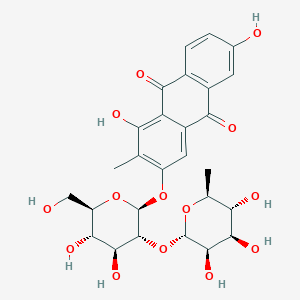

1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside

Description

1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside is an anthraquinone glycoside characterized by a 9,10-anthraquinone aglycone substituted with hydroxyl groups at positions 1, 3, and 6, a methyl group at position 2, and a disaccharide moiety at position 2. The disaccharide consists of alpha-L-rhamnopyranosyl linked (1→2) to beta-D-glucopyranoside. This compound is primarily isolated from Rubia cordifolia (madder root), a plant used in traditional medicine for its anti-inflammatory and antitumor properties . Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed for its quantification, demonstrating high accuracy (average recovery: 101.5%, RSD: 2.0%) . Notably, structural variants exist, such as the 6-O-acetylated rhamnose derivative (CAS: 87686-87-1), which differs in the acetyl substitution position on the rhamnose unit .

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,6-dihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-14(6-13-16(17(8)30)20(33)11-4-3-10(29)5-12(11)19(13)32)39-27-25(23(36)21(34)15(7-28)40-27)41-26-24(37)22(35)18(31)9(2)38-26/h3-6,9,15,18,21-31,34-37H,7H2,1-2H3/t9-,15+,18-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBHTGLJTANWCB-ICXAYODDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C(=C4C(=C3)C(=O)C5=C(C4=O)C=CC(=C5)O)O)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C(=C4C(=C3)C(=O)C5=C(C4=O)C=CC(=C5)O)O)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111545 | |

| Record name | 3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87686-88-2 | |

| Record name | 3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside is a complex glycoside derived from the roots of Rubia cordifolia . This compound is notable for its diverse biological activities, which have been the subject of various studies. It exhibits potential therapeutic effects due to its interactions with biological targets involved in metabolic and cellular processes.

Chemical Structure

The compound features a trihydroxyanthraquinone core with a rhamnopyranosyl and glucopyranosyl moiety linked through glycosidic bonds. The structural formula can be summarized as follows:

Antidiabetic Effects

Research indicates that 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside exhibits significant inhibitory activity against α-glucosidase , an enzyme implicated in carbohydrate metabolism. The compound has shown an IC50 value of approximately 172.10 µM , suggesting moderate potency in delaying glucose absorption and thus controlling postprandial blood sugar levels .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals. The presence of hydroxyl groups in its structure contributes to its electron-donating ability, which is crucial for antioxidant activity. Studies have reported that the compound can effectively reduce oxidative stress markers in cellular models .

Antimicrobial Activity

The antimicrobial potential of 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone derivatives has been explored against various pathogens. In vitro studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This property may be attributed to the anthraquinone core, which is known for its bioactivity against microbial strains .

The biological activities of this compound are mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting α-glucosidase and potentially other enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), the compound modulates glucose metabolism and insulin signaling pathways .

- Antioxidant Activity : The hydroxyl groups facilitate the donation of electrons to free radicals, thereby neutralizing them and reducing oxidative damage .

- Membrane Disruption : Antimicrobial effects may arise from the ability of the compound to interact with microbial membranes, leading to cell lysis.

Study 1: Inhibition of α-Glucosidase

In a controlled study involving diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels post-meal compared to control groups. The observed IC50 value aligns with previous findings indicating its potential as an antidiabetic agent.

Study 2: Antioxidant Efficacy

A study assessing oxidative stress markers in human cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in malondialdehyde levels, a marker for lipid peroxidation. This suggests that the compound effectively mitigates oxidative stress .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone derivatives exhibit significant antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have shown efficacy against:

- Bacterial Infections : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Infections : Demonstrated activity against Candida albicans.

Anticancer Potential

The compound has been studied for its anticancer effects, particularly in inducing apoptosis in cancer cells. It affects various signaling pathways that are crucial for cell proliferation and survival:

- Mechanisms of Action : Induces oxidative stress leading to apoptosis in cancer cells.

- Case Studies : Research involving human cancer cell lines has shown promising results in inhibiting tumor growth.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties which are beneficial in treating chronic inflammatory diseases:

- Inflammatory Pathways : Inhibits NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.

- Clinical Implications : Potential use in therapies for conditions like arthritis and inflammatory bowel disease.

Natural Pesticide

Due to its antimicrobial properties, this anthraquinone derivative can be utilized as a natural pesticide:

- Target Pests : Effective against various agricultural pests and pathogens.

- Sustainability : Offers an eco-friendly alternative to synthetic pesticides.

Plant Growth Enhancement

Studies suggest that the compound may promote plant growth by enhancing nutrient uptake and stress resistance:

- Mechanism : Stimulates root development and improves plant resilience to environmental stressors.

Comparison with Similar Compounds

Table 1: Comparison of Structural Characteristics

Key Observations :

- Aglycone Diversity: The target compound’s anthraquinone core contrasts with triterpene (gracillin) or flavonoid (typhaneoside) aglycones, influencing solubility and bioactivity.

- Glycosylation Patterns: The (1→2) rhamnose-glucose linkage is shared with typhaneoside and gracillin , but gracillin includes an additional (1→3)-glucose branch. Monosaccharide glycosides (e.g., ) lack the complexity of disaccharide moieties.

- Substituent Variability: Anthraquinone derivatives differ in hydroxyl/methoxy group positions (e.g., 8-hydroxy-3-methoxy vs. 1,3,6-trihydroxy), affecting redox properties and receptor binding .

Table 2: Bioactivity Comparison

Key Observations :

- Anthraquinone glycosides (target compound, ) are frequently associated with antitumor and antimicrobial activities due to their redox-active quinone moieties.

- Triterpene saponins like gracillin exhibit broader pharmacological profiles, including cardiovascular effects .

- Flavonoid glycosides (e.g., typhaneoside) often display antioxidant properties mediated by hydroxyl group arrangements .

Analytical Methods

Table 3: Analytical Techniques for Quantification/Characterization

Key Observations :

- RP-HPLC is preferred for anthraquinone glycosides due to their UV absorbance at 250–280 nm .

- Triterpene and flavonoid glycosides often require complementary techniques (e.g., NMR, MS) for full structural resolution .

Q & A

Q. What are the primary methodologies for isolating and purifying this anthraquinone glycoside from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques. For example:

- Maceration/Ultrasound-assisted extraction of Rubia cordifolia roots using 70% ethanol .

- Column chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., chloroform:methanol:water) to separate glycosides from co-extracted pigments .

- HPLC-PDA for final purification, monitoring absorbance at 254 nm (anthraquinone chromophore) .

Key challenge : Co-elution of structurally similar anthraquinones requires optimized mobile phases (e.g., 0.1% formic acid in acetonitrile/water).

Q. How is the glycosidic linkage and sugar moiety confirmed experimentally?

Structural elucidation combines:

- NMR :

- HRMS : Exact mass for C28H32O14 (e.g., [M-H]⁻ at m/z 591.1721) to verify disaccharide substitution .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data (e.g., antibacterial vs. lack of efficacy)?

Discrepancies may arise from:

- Structural analogs : The 6'-O-acetyl derivative (as in ) shows enhanced antibacterial activity compared to non-acetylated forms.

- Assay variability : Standardize MIC testing using CLSI guidelines against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .

- Solubility factors : Use DMSO as a co-solvent (≤1% v/v) to improve aqueous solubility of the hydrophobic anthraquinone core .

Q. How can synthetic routes overcome challenges in regioselective glycosylation for this compound?

Synthesis involves:

- Protecting group strategies : Temporarily block hydroxyl groups on the anthraquinone (e.g., acetyl or benzyl groups) to direct glycosylation to the C3 position .

- Glycosyl donors : Use trichloroacetimidate or thioglycoside donors (e.g., phenyl 1-thio-β-D-glucopyranoside) for stereocontrol .

- Post-glycosylation deprotection : Sequential NaOH/MeOH treatment to remove acetyl groups without hydrolyzing the glycosidic bond .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- LC-MS/MS : Monitor degradation products (e.g., free anthraquinone aglycone) in simulated gastric fluid (pH 2.0) and plasma .

- Circular Dichroism (CD) : Track conformational changes in the disaccharide moiety at 37°C over 24 hours .

Methodological Recommendations

- For NMR ambiguity : Use 2D-HSQC and HMBC to resolve overlapping signals in the rhamnose-glucose linkage .

- For low synthetic yields : Optimize glycosyl donor-to-acceptor ratios (1:1.2 molar ratio recommended) .

- In bioassays : Include emodin (a related anthraquinone) as a positive control to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.